molecular formula C18H19FN2O5S B4242790 METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

Cat. No.: B4242790
M. Wt: 394.4 g/mol
InChI Key: HUYHXTOSNNZBHX-UHFFFAOYSA-N
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Description

Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is a complex organic compound that features a benzene ring substituted with a methyl ester group and a fluorobenzyl group

Future Directions

The future directions for research on “methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Glycyl Intermediate: The initial step involves the reaction of glycine with methylsulfonyl chloride to form N-(methylsulfonyl)glycine.

    Benzylation: The N-(methylsulfonyl)glycine is then reacted with 4-fluorobenzyl chloride to introduce the 4-fluorobenzyl group.

    Esterification: The final step involves the esterification of the resulting compound with methyl 2-aminobenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to specific proteins, while the methylsulfonyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the glycyl and methylsulfonyl groups.

    Methyl 4-[(2-fluorobenzoyl)amino]benzoate: Contains a similar benzoyl group but differs in the position and nature of substituents.

Uniqueness

Methyl 2-{[N-(4-fluorobenzyl)-N-(methylsulfonyl)glycyl]amino}benzoate is unique due to the combination of its fluorobenzyl, glycyl, and methylsulfonyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[[2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-26-18(23)15-5-3-4-6-16(15)20-17(22)12-21(27(2,24)25)11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYHXTOSNNZBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE
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METHYL 2-(2-{N-[(4-FLUOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDO)BENZOATE

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